Teicoplanin A3-1 is classified as a glycopeptide antibiotic derived from the bacterium Actinoplanes teichomyceticus. It is part of a larger family of compounds known as teicoplanins, which includes several major components (Teicoplanin A2-1 to A2-5) and minor related substances. Teicoplanin A3-1 serves as the glycopeptide core structure from which these variants are derived. This compound exhibits a spectrum of activity similar to that of vancomycin, particularly effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis .
The synthesis of Teicoplanin A3-1 involves complex biochemical processes. Initially isolated from Actinoplanes teichomyceticus, the production can be optimized through fermentation techniques. The biosynthesis primarily involves the assembly of amino acids into a macropolycyclic heptapeptide backbone, followed by glycosylation steps where sugar moieties such as alpha-D-mannoside and 2-acetamido-2-deoxy-beta-D-glucoside are added .
Key parameters in the synthesis may include:
The production process can also involve synthetic modifications to enhance yield or alter pharmacological properties .
Teicoplanin A3-1 has a complex molecular structure characterized by its large size and multiple functional groups. The molecular formula is , with a molecular weight of approximately 1564.3 g/mol .
The structure includes:
The arrangement of these components forms a fused ring structure that is critical for its biological activity .
Teicoplanin A3-1 participates in several chemical reactions primarily related to its antibacterial activity. Its mechanism involves:
These reactions lead to the disruption of bacterial cell wall integrity, ultimately causing cell lysis . Additionally, Teicoplanin undergoes metabolic transformations in vivo, resulting in minor metabolites that may contribute to its pharmacological profile .
Teicoplanin A3-1 exerts its antibacterial effects through two primary mechanisms:
These actions result in weakened cell walls and eventual bacterial death. The compound's mechanism is analogous to that of vancomycin but is noted for having lower nephrotoxicity and ototoxicity .
Teicoplanin A3-1 exhibits several notable physical and chemical properties:
The compound's half-life ranges from 70 to 100 hours, indicating prolonged activity within the body .
Teicoplanin A3-1 has significant clinical applications:
Additionally, ongoing research explores its potential use in combination therapies to enhance efficacy against resistant bacterial strains.
Teicoplanin A3-1 belongs to the glycopeptide antibiotic class, sharing the fundamental mechanism of action involving inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors [1] [3] [9]. Its specific structural features are:
Structural Comparison of Teicoplanin Components
Structural Feature | Teicoplanin A2 Components (A2-1 to A2-5) | Teicoplanin A3-1 | Teicoplanin Aglycone |
---|---|---|---|
Peptide Aglycone Core | Ristomycin A aglycone | Ristomycin A aglycone | Ristomycin A aglycone |
N-Acetyl-β-D-Glucosamine | Present | Present | Absent |
α-D-Mannose | Present | Present | Absent |
N-Acyl-β-D-Glucosamine | Present (with variable fatty acyl chain) | Absent | Absent |
Fatty Acyl Chain | Present (C10:0, C10:1, C11:0 etc.) | Absent | Absent |
Primary Source | Direct fermentation product | Degradation product of A2 factors; Minor fermentation component | Acid hydrolysis product of complex |
Relative Lipophilicity | High | Low | Very Low |
Within the naturally occurring teicoplanin complex produced by Actinoplanes teichomyceticus, Teicoplanin A3-1 plays specific roles:
Comparative Antibacterial Activity (Representative MICs)
Organism | Teicoplanin (A2 complex) | Teicoplanin A3-1 | Vancomycin |
---|---|---|---|
Staphylococcus aureus (MSSA) | 0.06 – 1 µg/ml | ~4-16 fold higher* | 1 – 2 µg/ml |
Staphylococcus aureus (MRSA) | 0.5 – 2 µg/ml | ~4-16 fold higher* | 1 – 4 µg/ml |
Enterococcus faecalis | 0.12 – 1 µg/ml | ~4-16 fold higher* | 1 – 4 µg/ml |
Clostridioides difficile | 0.06 – 0.5 µg/ml | ~4-16 fold higher* | 0.5 – 2 µg/ml |
*Specific MIC values for A3-1 are often higher than the A2 complex but precise fold-differences depend on the specific A2 component and test conditions. Data compiled from general descriptions of activity differences [1] [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7